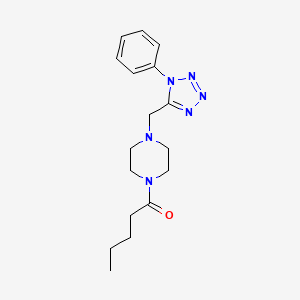

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Tetrazolylpiperazine involves the condensation of 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene (L) with 1,4,5,8-naphthalenetetracarboxylic dianhydride (A). The reaction proceeds in an ethanol solution, resulting in the formation of the target compound. The reaction conditions, stoichiometry, and purification methods are crucial for obtaining high yields and purity .

Molecular Structure Analysis

Tetrazolylpiperazine’s crystal structure reveals a monoclinic arrangement with specific unit cell parameters. The asymmetric unit contains two main components, as shown in the crystallographic data. The fractional atomic coordinates and isotropic displacement parameters provide insights into the spatial arrangement of atoms within the crystal lattice. The compound’s molecular geometry influences its physical and chemical properties .

Chemical Reactions Analysis

Tetrazolylpiperazine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination with metal ions. Its tetrazole group serves as a versatile functional handle for further derivatization. Researchers have explored its reactivity in the context of drug design and material science .

Wissenschaftliche Forschungsanwendungen

Click Chemistry and Bioconjugation

The aliphatic ketone group in this compound can participate in click reactions. Click chemistry is widely used in proteomics, nucleic acid research, and drug discovery. Researchers have employed tetrazoles in bioconjugation studies .

Enzyme Inhibition Studies

Due to its ability to bind to enzymes through hydrogen bonding, 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one has been investigated for its inhibitory effects on various enzymes. These studies may lead to the development of enzyme-specific inhibitors .

Computational Chemistry

In silico studies, including molecular docking, help predict the compound’s interactions with biological targets. Researchers use computational tools to understand its binding affinity and mode of action .

Antibacterial and Antitubercular Activities

Derivatives of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one have been screened for antibacterial and antitubercular properties. These investigations contribute to the search for new therapeutic agents .

Eigenschaften

IUPAC Name |

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-2-3-9-17(24)22-12-10-21(11-13-22)14-16-18-19-20-23(16)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNPACNONPKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)